5,6-Dihydrobenzo[h]quinazolin-4-amine
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Overview
Description
5,6-Dihydrobenzo[h]quinazolin-4-amine is a heterocyclic organic compound that belongs to the quinazoline family. This compound is characterized by a fused benzene and quinazoline ring system, with an amine group attached at the 4-position. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dihydrobenzo[h]quinazolin-4-amine typically involves multi-step organic reactions. One common method is the cyclization of appropriate precursors under specific conditions. For example, starting from 2-aminobenzylamine and an appropriate aldehyde or ketone, the compound can be synthesized through a series of condensation and cyclization reactions.
Condensation Reaction: The initial step involves the condensation of 2-aminobenzylamine with an aldehyde or ketone to form an imine intermediate.
Cyclization: The imine intermediate undergoes cyclization in the presence of a catalyst, such as a Lewis acid, to form the quinazoline ring system.
Reduction: The final step involves the reduction of the imine to the corresponding amine using a reducing agent like sodium borohydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of more efficient catalysts to improve yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
5,6-Dihydrobenzo[h]quinazolin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives.
Reduction: Reduction reactions can further modify the amine group or other functional groups present.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the quinazoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂), while nucleophilic substitutions can be facilitated by bases such as sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while substitution reactions can produce a variety of halogenated or alkylated derivatives.
Scientific Research Applications
5,6-Dihydrobenzo[h]quinazolin-4-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated as a lead compound in drug discovery programs targeting various diseases.
Industry: The compound can be used in the development of new materials with specific properties, such as dyes and polymers.
Mechanism of Action
The mechanism of action of 5,6-Dihydrobenzo[h]quinazolin-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.
Comparison with Similar Compounds
Similar Compounds
Quinazoline: The parent compound of the quinazoline family, lacking the dihydro and amine modifications.
4-Aminoquinazoline: Similar structure but without the dihydro modification.
5,6-Dihydroquinazoline: Lacks the amine group at the 4-position.
Uniqueness
5,6-Dihydrobenzo[h]quinazolin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dihydro structure provides additional flexibility and reactivity compared to fully aromatic quinazolines, and the presence of the amine group allows for further functionalization and derivatization.
Properties
CAS No. |
54246-93-4 |
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Molecular Formula |
C12H11N3 |
Molecular Weight |
197.24 g/mol |
IUPAC Name |
5,6-dihydrobenzo[h]quinazolin-4-amine |
InChI |
InChI=1S/C12H11N3/c13-12-10-6-5-8-3-1-2-4-9(8)11(10)14-7-15-12/h1-4,7H,5-6H2,(H2,13,14,15) |
InChI Key |
LDWGGPUPRZZUMO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C3=CC=CC=C31)N=CN=C2N |
Origin of Product |
United States |
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